4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-[1]benzofuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLHBFQABWPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677511 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24889-36-9 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 197.63 g/mol. Its structure features a fused benzofuro-pyrimidine ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.63 g/mol |
| CAS Number | 1125-62-8 |
| Melting Point | 95°C to 96°C |
| Purity | 96% |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : In studies evaluating compounds with similar structures, it was noted that derivatives of tetrahydrobenzofuro-pyrimidines showed antidepressant effects by modulating neurotransmitter levels in the brain.
- Antitumor Properties : The compound has been investigated for its potential antitumor activity. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines.
- Histamine H4 Receptor Antagonism : It has been identified as a potential antagonist of the histamine H4 receptor, which is involved in inflammatory responses and could be targeted for treating conditions like asthma and allergies .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : By acting as an antagonist at specific receptors (e.g., H4 receptors), it may inhibit pathways involved in inflammation and immune responses.
- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in cellular signaling pathways, contributing to its antitumor and antidepressant effects.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydrobenzofuro-pyrimidine derivatives for their anticancer properties. The results indicated that one derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that modifications to the core structure can enhance activity against specific cancer types .
Study 2: Antidepressant Effects
In an animal model for depression, researchers administered this compound and observed an increase in serotonin levels in the hippocampus. Behavioral tests indicated reduced depressive-like symptoms compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzofuro[2,3-d]pyrimidine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, a study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of p53 pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes .
Pharmacology
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions such as Alzheimer's disease .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For example, it has been found to inhibit certain kinases involved in cancer progression and inflammatory responses, indicating its potential as a therapeutic agent in these areas .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in advanced materials .
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer efficacy. The results showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a prominent university investigated the neuroprotective mechanisms of this compound using in vitro models of oxidative stress. The findings revealed that the compound significantly reduced markers of oxidative damage and inflammation.
Comparison with Similar Compounds
Structural Variations: Oxygen vs. Sulfur Heteroatoms
The substitution of oxygen (benzofuro) with sulfur (benzothieno) in the fused ring system significantly alters electronic properties and reactivity. For example:
- Its melting point (90–92°C) is lower than methoxy-substituted derivatives (e.g., 98–100°C for 4-methoxy analogs) , reflecting differences in crystallinity due to heteroatom electronegativity.
Table 1: Structural and Physical Properties
Substituent Effects on Reactivity and Bioactivity
The 4-chloro group is a reactive site for nucleophilic substitution, enabling diverse derivatization:
- Hydrazine Derivatives: Substitution with hydrazine produces 4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5, m.p. 175°C), a precursor for Schiff base formation .
- Methoxy Derivatives : Replacing chlorine with methoxy (e.g., compound 29 ) reduces electrophilicity and alters pharmacokinetic profiles .
Table 2: Substituent-Derived Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example, 4-chloro analogs of fused pyrimidines are often prepared via cyclocondensation of thioureas or ureas with cyclic ketones, followed by chlorination using POCl₃ or PCl₅. Evidence from analogous benzothieno[2,3-d]pyrimidine derivatives highlights the use of aluminum amalgam for reductive steps or substitution reactions to introduce functional groups . Key parameters include temperature control (e.g., reflux in THF) and purification via column chromatography.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Analytical techniques include:
- Melting Point : 95–96°C (as reported for structurally similar compounds) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 2.43–2.50 ppm for methyl groups in pyrimidine derivatives) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry : Molecular ion peaks at m/z 224.71 (C₁₀H₉ClN₂S for benzothieno analogs) .
Q. What solvents and reaction conditions are optimal for derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution. For example, alkylation of the 4-chloro position requires anhydrous conditions and catalysts like K₂CO₃. Reaction monitoring via TLC (Rf ~0.13 in EtOAc/hexane) ensures intermediate formation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the fused ring) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on benzothieno[2,3-d]pyrimidines reveal that:
- Electron-Withdrawing Groups (e.g., Cl at position 4) enhance electrophilicity, facilitating cross-coupling reactions .
- Hydrogen Bond Acceptors (e.g., furan or piperazine) improve solubility and target binding in antimicrobial assays .
- Ring Saturation : The tetrahydro moiety reduces planarity, potentially altering pharmacokinetics .
- Data Table : Comparative Bioactivity of Derivatives
| Derivative | IC₅₀ (Antimicrobial) | Solubility (LogP) |
|---|---|---|
| 4-Chloro-Benzothieno | 12.5 µM | 2.1 |
| 4-Methylsulfonyl-Benzothieno | 8.3 µM | 1.8 |
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Commercial samples (e.g., 96% purity) vs. rigorously purified lab-synthesized batches .
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines .
- Structural Analog Confusion : Benzofuro vs. benzothieno core differences (oxygen vs. sulfur) impact electronic properties .
- Resolution Strategy : Replicate studies under standardized conditions (CLSI guidelines) and validate via orthogonal assays (e.g., MIC and time-kill curves).
Q. What strategies optimize reaction yields for complex derivatives?
- Methodological Answer :
- DOE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity, and catalyst loading to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h) .
- In Situ Monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry dynamically .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Methodological Answer :
- Conformational Flexibility : The tetrahydro ring adopts multiple chair/boat conformations, complicating docking simulations .
- Solvent Effects : Explicit solvent models (e.g., MD simulations) improve accuracy vs. implicit models .
- Validation : Cross-check with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
